3-Amino-4-bromo-2,6-difluorobenzoic acid
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Overview
Description
3-Amino-4-bromo-2,6-difluorobenzoic acid is an organic compound with the molecular formula C7H4BrF2NO2 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and difluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-bromo-2,6-difluorobenzoic acid typically involves multi-step organic reactions. One common method starts with 1-bromo-3,5-difluorobenzene. The hydrogen atoms on the benzene ring are removed using n-butyllithium to form an organolithium intermediate. This intermediate then reacts with carbon dioxide to yield the target compound . The reaction conditions usually involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-bromo-2,6-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Various substituted benzoic acids.
Oxidation: Nitrobenzoic acids.
Reduction: Aminobenzoic acids.
Coupling: Biaryl compounds.
Scientific Research Applications
3-Amino-4-bromo-2,6-difluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in enzyme kinetics studies and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique substituents.
Industry: Utilized in the production of agrochemicals and materials with specific chemical properties.
Mechanism of Action
The exact mechanism of action of 3-Amino-4-bromo-2,6-difluorobenzoic acid is not fully understood. it is believed to function as a competitive inhibitor of enzymes such as cytochrome P450, which are involved in the metabolism of organic compounds . The presence of amino, bromo, and difluoro groups may enhance its binding affinity to specific molecular targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-difluorobenzoic acid
- 2,6-Difluorobenzoic acid
- 4-Amino-3-fluorobenzoic acid
Uniqueness
3-Amino-4-bromo-2,6-difluorobenzoic acid is unique due to the combination of amino, bromo, and difluoro substituents on the benzene ring. This unique structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
3-amino-4-bromo-2,6-difluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-2-1-3(9)4(7(12)13)5(10)6(2)11/h1H,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBZOLGWHSNQSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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